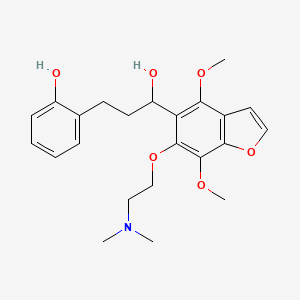![molecular formula C18H13N5O3 B14671029 Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- CAS No. 38565-48-9](/img/structure/B14671029.png)
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of azo dyes like Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Dilute nitric acid for nitration; halogens like bromine for halogenation.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products include nitro-substituted and halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- primarily involves its interaction with light. The azo group (-N=N-) in the compound can undergo reversible cis-trans isomerization upon exposure to light, leading to changes in its color. This property is exploited in various applications, such as photochromic materials and sensors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-: Another azo dye with similar applications but different substituents on the aromatic rings.
Phenol, 4-[[4-(phenylazo)phenyl]azo]-:
Uniqueness
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents, which impart distinct color properties and reactivity. Its nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
38565-48-9 |
|---|---|
Molekularformel |
C18H13N5O3 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H13N5O3/c24-18-11-7-16(8-12-18)22-20-14-3-1-13(2-4-14)19-21-15-5-9-17(10-6-15)23(25)26/h1-12,24H |
InChI-Schlüssel |
CXWPPJHWQZBMAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


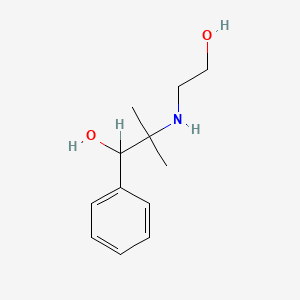
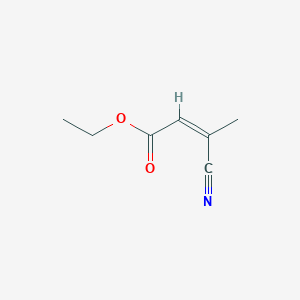

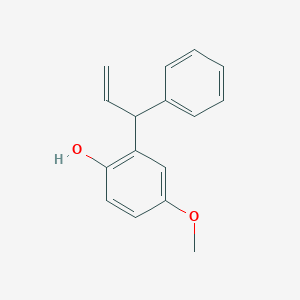
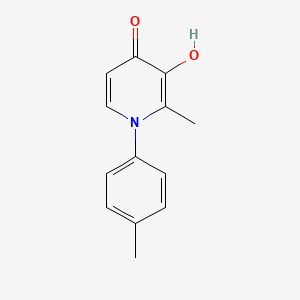
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
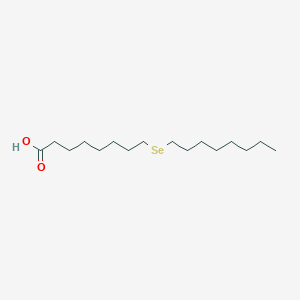
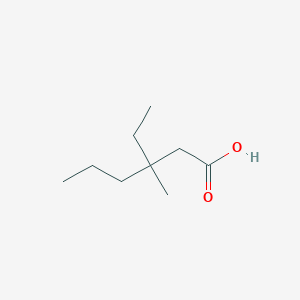

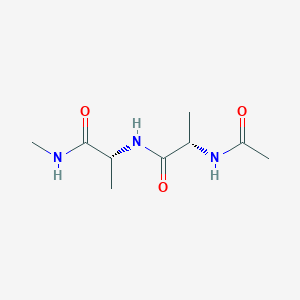
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
